molecular formula C7H2BrClF3NO2 B13679476 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene

1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene

Cat. No.: B13679476
M. Wt: 304.45 g/mol
InChI Key: XRFJWPUNGOMDPW-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is an aromatic compound with a complex structure It consists of a benzene ring substituted with bromine, chlorine, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by halogenation. For example, starting with a trifluoromethylbenzene, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be performed using bromine and chlorine in the presence of a catalyst like iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Bromine and chlorine with catalysts like iron or aluminum chloride.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Amines: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group stabilizes the intermediate anion, facilitating the substitution process . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
  • 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
  • 1-Bromo-2-chloro-5-nitrobenzene

Uniqueness: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the nitro and trifluoromethyl groups, makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C7H2BrClF3NO2

Molecular Weight

304.45 g/mol

IUPAC Name

1-bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrClF3NO2/c8-4-1-3(13(14)15)2-5(9)6(4)7(10,11)12/h1-2H

InChI Key

XRFJWPUNGOMDPW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)[N+](=O)[O-]

Origin of Product

United States

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